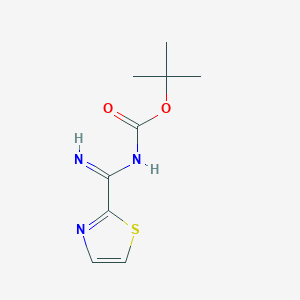
5-nitro-1,1-dioxo-2-methyl-1,2-benzisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a nitro group at the 5-position and a methyl group at the 2-position. The presence of the 1,1-dioxide group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the nitration of 2-methylbenzo[d]isothiazol-3(2H)-one followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the 1,1-dioxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its biological activity.
Comparison with Similar Compounds
2-Methyl-5-nitrobenzothiazole: Similar in structure but lacks the 1,1-dioxide group.
5-Nitroisothiazole: Contains a nitro group but differs in the position and presence of other substituents.
Benzothiazole: Lacks the nitro and methyl groups, and the 1,1-dioxide group.
Uniqueness: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the nitro and 1,1-dioxide groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O5S |
|---|---|
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2-methyl-5-nitro-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6N2O5S/c1-9-8(11)6-4-5(10(12)13)2-3-7(6)16(9,14)15/h2-4H,1H3 |
InChI Key |
DISOWQUNWQNKNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)


![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)

